5-bromo-1-methyl-1H-indole-2-carbonyl chloride
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Overview
Description
5-Bromo-1-methyl-1H-indole-2-carbonyl chloride is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a carbonyl chloride group at the 2nd position of the indole ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-indole-2-carbonyl chloride typically involves the bromination of 1-methylindole followed by the introduction of the carbonyl chloride group. One common method is as follows:
Bromination: 1-Methylindole is treated with bromine in the presence of a suitable solvent like acetic acid or chloroform to introduce the bromine atom at the 5th position.
Carbonyl Chloride Introduction: The resulting 5-bromo-1-methylindole is then reacted with oxalyl chloride or thionyl chloride to introduce the carbonyl chloride group at the 2nd position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Substitution: Reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are used under acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Nitro, Sulfonyl, and Halogenated Indoles: Formed from electrophilic substitution reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
5-Bromo-1-methyl-1H-indole-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer and antimicrobial agents.
Industry: Applied in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-indole-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that interact with specific molecular targets, such as enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methylindole: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
1-Methyl-1H-indole-2-carbonyl chloride:
5-Bromoindole-2-carbonyl chloride: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
5-Bromo-1-methyl-1H-indole-2-carbonyl chloride is unique due to the combination of the bromine atom, methyl group, and carbonyl chloride group on the indole ring. This unique structure imparts specific reactivity and properties, making it a valuable intermediate in various chemical syntheses and applications.
Properties
CAS No. |
832698-99-4 |
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Molecular Formula |
C10H7BrClNO |
Molecular Weight |
272.52 g/mol |
IUPAC Name |
5-bromo-1-methylindole-2-carbonyl chloride |
InChI |
InChI=1S/C10H7BrClNO/c1-13-8-3-2-7(11)4-6(8)5-9(13)10(12)14/h2-5H,1H3 |
InChI Key |
BHUKTLNXQWZDPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C=C1C(=O)Cl |
Origin of Product |
United States |
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